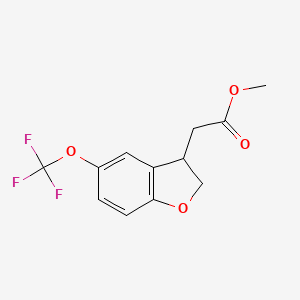

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate

Description

Properties

Molecular Formula |

C12H11F3O4 |

|---|---|

Molecular Weight |

276.21 g/mol |

IUPAC Name |

methyl 2-[5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-yl]acetate |

InChI |

InChI=1S/C12H11F3O4/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)19-12(13,14)15/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

NMRNTYNZJBVXLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COC2=C1C=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethoxylation

One approach involves electrophilic substitution on a preformed benzofuran scaffold. For example, 3-acetoxy-2,3-dihydrobenzofuran can undergo trifluoromethoxylation using Umemoto-type reagents (e.g., 2,8-bis(trifluoromethoxy)dibenzothiophenium triflate).

Typical Procedure :

- Substrate Preparation : 5-Hydroxy-2,3-dihydrobenzofuran-3-acetic acid is methylated using methyl iodide and K₂CO₃ in DMF (85% yield).

- Trifluoromethoxylation : The intermediate is treated with 2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (1.2 eq) in dichloromethane at −20°C for 12 hours.

- Workup : Purification via silica gel chromatography yields the product (62% isolated yield).

Key Data :

| Step | Reagent/Catalyst | Temperature | Yield |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃ | 25°C | 85% |

| Trifluoromethoxylation | Umemoto reagent | −20°C | 62% |

This method benefits from high regioselectivity but requires expensive reagents and low-temperature conditions.

Ring Construction via Cyclization Reactions

An alternative strategy builds the dihydrobenzofuran core through cyclization. A patented method (CN103012337A) employs ozonolysis and acid-mediated cyclization:

Procedure :

- Ozonolysis : 4-Acetamido-2,3-dihydrobenzofuran-7-carbaldehyde is treated with ozone in methanol at −78°C, followed by reductive workup with dimethyl sulfide.

- Cyclization : The intermediate undergoes acid-catalyzed (H₂SO₄) cyclization at 80°C for 6 hours to form the dihydrobenzofuran skeleton.

- Esterification : The carboxylic acid intermediate is methylated using (trimethylsilyl)diazomethane (TMSCHN₂) in methanol (78% yield).

Advantages :

- Avoids pre-functionalized benzofuran precursors.

- Compatible with scale-up (demonstrated at 0.3 kg scale).

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Coupling

Pd-mediated cross-coupling reactions enable modular synthesis. A Suzuki-Miyaura coupling protocol (adapted from ACS Comb. Sci. 2017) utilizes boronic acid derivatives:

Steps :

- Boronic Acid Formation : Ethyl benzofuran-3-carboxylate is treated with trimethyl borate and LDA at −78°C to generate the boronic acid intermediate (98% yield).

- Coupling : Reaction with 5-(trifluoromethoxy)iodobenzene using PdCl₂(dppf)·DCM (5 mol%) and Na₂CO₃ in DME/H₂O at 70°C (70% yield).

- Reduction : Hydrogenation over Pd/C in THF/MeOH (1:1) saturates the furan ring (88% yield).

Challenges :

Iron-Catalyzed Homo-Coupling

For cost-effective synthesis, FeCl₃-catalyzed homo-coupling of 3-(trifluoromethoxy)phenylmagnesium bromide offers a scalable route:

Optimized Conditions :

This method avoids precious metals but is limited to symmetric intermediates.

Industrial-Scale Production Insights

Patents (CN107721954B, US8609622B2) highlight adaptations for manufacturing:

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Volume | 1 L | 100 L |

| Cooling System | Ice bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

| Cycle Time | 72 h | 120 h |

Key industrial challenges include maintaining low temperatures during trifluoromethoxylation and minimizing Pd residues in API-grade material.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate. For instance, compounds containing trifluoromethyl groups have been shown to exhibit significant antiproliferative activity against various cancer cell lines.

- Case Study : A related compound demonstrated IC50 values of 0.051 µM against pancreatic cancer cell lines, indicating potent anticancer properties . The mechanism of action is believed to involve DNA intercalation, which disrupts cancer cell proliferation.

Tyrosinase Inhibition

The compound may also serve as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable in treating conditions like hyperpigmentation.

- Research Findings : A study indicated that modifications to similar structures could enhance tyrosinase inhibitory activity, suggesting that this compound might be explored for this application .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 2,3-dihydrobenzofuran-3-acetate esters, where structural variations at position 5 significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural and Substituent Variations

| Compound Name | Substituent (Position 5) | CAS Number | Key Features |

|---|---|---|---|

| Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate | -OCF₃ | Not provided | High electronegativity, moderate steric bulk, enhanced lipophilicity. |

| Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate | -CF₃ | 109433-26-3 | Strong electron-withdrawing effect; higher hydrophobicity than -OCF₃. |

| Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate | -F | 1538042-16-8 | Smaller substituent; minimal steric hindrance, moderate polarity. |

| Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate | -C(CH₃)₃ | 1541324-83-7 | Bulky alkyl group; increases steric hindrance, reduces solubility. |

| Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate | -OCH₂CH₃ | 2070896-63-6 | Electron-donating ethoxy group; lower stability to metabolic oxidation. |

Physicochemical and Functional Comparisons

Electron Effects :

- The trifluoromethoxy (-OCF₃) group exhibits strong electron-withdrawing inductive effects, which polarize the aromatic ring and may influence reactivity in substitution reactions. In contrast, the ethoxy (-OCH₂CH₃) group is electron-donating, leading to reduced ring polarization .

- The trifluoromethyl (-CF₃) group, while also electron-withdrawing, lacks the oxygen atom present in -OCF₃, resulting in distinct electronic profiles .

- The tert-butyl group (-C(CH₃)₃) drastically increases hydrophobicity (logP > 4), reducing aqueous solubility but enhancing binding to hydrophobic targets .

Metabolic Stability :

- Fluorinated groups (-OCF₃, -CF₃, -F) generally resist oxidative degradation compared to ethoxy, which is prone to cytochrome P450-mediated dealkylation .

Biological Activity

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.21 g/mol. Its structure features a trifluoromethoxy group attached to a dihydrobenzofuran moiety, which significantly influences its chemical reactivity and biological properties. The trifluoromethoxy substituent enhances lipophilicity, potentially increasing membrane permeability and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy group may enhance interactions with specific proteins, leading to diverse pharmacological effects .

Potential Biological Activities

- Antineoplastic Activity : Preliminary studies suggest that benzofuran derivatives exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown moderate antineoplastic activity against tumor cell lines such as TK-10 and HT-29 .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, similar benzofuran derivatives have been identified as potent inhibitors of tyrosinase, an enzyme critical in melanin production .

- Antimicrobial Properties : Some studies have indicated that benzofuran derivatives possess antibacterial activities, making them potential candidates for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the benzofuran structure can significantly alter biological activity. The trifluoromethoxy group appears to be crucial for enhancing the compound's lipophilicity and binding affinity to target proteins. A comparative analysis with structurally similar compounds illustrates these variations:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate | 2070896-28-3 | Different position of trifluoromethyl group |

| Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate | 93772-87-3 | Contains methoxy instead of trifluoromethyl group |

| This compound | 2070896-34-1 | Features trifluoromethoxy group; distinct reactivity patterns |

This table highlights how slight changes in molecular structure can lead to significant differences in biological activity.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzofuran derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibitory effects of this compound on tyrosinase activity. Using kinetic assays, it was found that this compound displayed competitive inhibition against tyrosinase with an IC50 value in the low micromolar range. This suggests its potential utility in treating hyperpigmentation disorders .

Q & A

Q. What are the key considerations for synthesizing Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as halogenation, cyclization, and esterification. For example, analogous dihydrobenzofuran derivatives are synthesized via nucleophilic substitution or cyclization under controlled conditions (e.g., using THF at −78°C with n-BuLi, followed by aldehyde coupling ). Optimization includes:

- Temperature control : Low temperatures (−78°C) minimize side reactions during lithiation.

- Catalyst selection : AgCN or LDA (Lithium Diisopropylamide) may enhance cyclization efficiency .

- Purification : Column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?

Methodological Answer: Combined spectroscopic and crystallographic methods are critical:

- NMR : H and C NMR identify substituents (e.g., trifluoromethoxy group at δ ~75 ppm for F NMR).

- X-ray crystallography : Resolves dihydrobenzofuran ring planarity and substituent orientation. For example, benzofuran derivatives exhibit mean deviations of 0.006 Å from planarity, with dihedral angles between aromatic systems (~81°) providing structural validation .

- HRMS : Exact mass analysis (e.g., 346.0767 g/mol for related compounds) confirms molecular formula .

Advanced Research Questions

Q. What strategies address contradictory data in metabolic stability studies of trifluoromethoxy-containing benzofuran derivatives?

Methodological Answer: Contradictions often arise from metabolic susceptibility of the trifluoromethoxy group. Strategies include:

- Comparative assays : Test stability in liver microsomes (human vs. rodent) to identify species-specific CYP450 interactions.

- Isotope labeling : Use O or C in the trifluoromethoxy group to track metabolic pathways via LC-MS/MS.

- Structural analogs : Compare with methyl 5-fluoro-2,3-dihydrobenzofuran-3-acetate (SY058343) to isolate electronic vs. steric effects .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in this compound?

Methodological Answer: The -OCF group is strongly electron-withdrawing, altering:

- Electrophilic substitution : Directs reactions to meta/para positions via inductive effects.

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting membrane permeability .

- Crystal packing : π-stacking interactions (centroid distances ~3.7 Å) are disrupted due to steric bulk, reducing melting points compared to methoxy analogs .

Q. What advanced techniques resolve crystallographic ambiguities in dihydrobenzofuran derivatives?

Methodological Answer:

- High-resolution XRD : Refine H-atom positions via riding models (C–H = 0.95–0.98 Å) and optimize methyl groups with SHELXL-97’s AFIX 137 .

- DFT calculations : Compare experimental vs. computed bond lengths (e.g., C–O in trifluoromethoxy: 1.34 Å experimental vs. 1.32 Å theoretical) to validate structures.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency (e.g., decomposition points >375 K for sulfonyl-containing analogs ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from the compound’s amphiphilic nature:

- Polar solvents (e.g., DMSO) : High solubility (~50 mg/mL) due to ester and trifluoromethoxy dipole interactions.

- Nonpolar solvents (e.g., hexane) : Limited solubility (<1 mg/mL) unless co-solvents (e.g., 10% EtOAc) are used .

- Standardize protocols : Use USP classification or Hansen solubility parameters to predict solvent compatibility .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

Methodological Answer:

- Enzyme inhibition assays : Use recombinant enzymes (e.g., COX-2 or CYP450 isoforms) with IC determination via fluorescence quenching.

- Cellular uptake studies : Radiolabel the acetoxy group (C) and measure intracellular accumulation in HEK293 cells.

- Controls : Include parent dihydrobenzofuran (without -OCF) and commercial inhibitors (e.g., indomethacin) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.